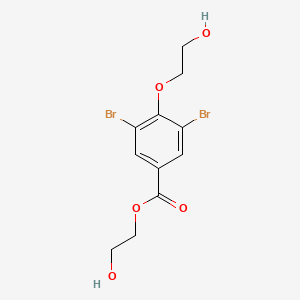![molecular formula C21H24Cl6O10 B14621820 2,2-Dimethylpropane-1,3-diol;furan-2,5-dione;1,7,8,9,10,10-hexachloro-4-oxatricyclo[5.2.1.02,6]dec-8-ene-3,5-dione;propane-1,2-diol CAS No. 59326-15-7](/img/structure/B14621820.png)
2,2-Dimethylpropane-1,3-diol;furan-2,5-dione;1,7,8,9,10,10-hexachloro-4-oxatricyclo[5.2.1.02,6]dec-8-ene-3,5-dione;propane-1,2-diol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4,7-Methanoisobenzofuran-1,3-dione, 4,5,6,7,8,8-hexachloro-3a,4,7,7a-tetrahydro-, polymer with 2,2-dimethyl-1,3-propanediol, 2,5-furandione and 1,2-propanediol is a complex polymeric compound. This compound is known for its unique structural properties and its applications in various scientific fields. It is characterized by the presence of multiple functional groups, including methanoisobenzofuran, hexachloro, and tetrahydro groups, which contribute to its reactivity and versatility.
Méthodes De Préparation
The synthesis of this compound involves multiple steps and specific reaction conditions. One common method involves the polymerization of 4,7-methanoisobenzofuran-1,3-dione with 2,2-dimethyl-1,3-propanediol, 2,5-furandione, and 1,2-propanediol. The reaction typically requires a catalyst and is carried out under controlled temperature and pressure conditions to ensure the desired polymer structure is achieved .
Analyse Des Réactions Chimiques
This compound undergoes various chemical reactions, including:
Oxidation: It can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of reduced derivatives.
Substitution: The compound can undergo substitution reactions where functional groups are replaced by other groups under specific conditions. Common reagents used in these reactions include acids, bases, and other organic compounds.
Applications De Recherche Scientifique
4,7-Methanoisobenzofuran-1,3-dione, 4,5,6,7,8,8-hexachloro-3a,4,7,7a-tetrahydro-, polymer with 2,2-dimethyl-1,3-propanediol, 2,5-furandione and 1,2-propanediol has several applications in scientific research:
Chemistry: It is used as a precursor in the synthesis of various organic compounds.
Biology: The compound’s unique structure makes it useful in studying biological interactions and mechanisms.
Industry: The polymer is used in the production of high-performance materials and coatings.
Mécanisme D'action
The mechanism of action of this compound involves its interaction with specific molecular targets and pathways. The presence of multiple functional groups allows it to engage in various chemical interactions, leading to its effects. The exact molecular targets and pathways depend on the specific application and the conditions under which the compound is used .
Comparaison Avec Des Composés Similaires
Compared to other similar compounds, 4,7-Methanoisobenzofuran-1,3-dione, 4,5,6,7,8,8-hexachloro-3a,4,7,7a-tetrahydro-, polymer with 2,2-dimethyl-1,3-propanediol, 2,5-furandione and 1,2-propanediol stands out due to its unique combination of functional groups and polymeric structure. Similar compounds include:
- Nadic anhydride
- Himic anhydride
- Carbic anhydride These compounds share some structural similarities but differ in their specific functional groups and reactivity .
Propriétés
Numéro CAS |
59326-15-7 |
|---|---|
Formule moléculaire |
C21H24Cl6O10 |
Poids moléculaire |
649.1 g/mol |
Nom IUPAC |
2,2-dimethylpropane-1,3-diol;furan-2,5-dione;1,7,8,9,10,10-hexachloro-4-oxatricyclo[5.2.1.02,6]dec-8-ene-3,5-dione;propane-1,2-diol |
InChI |
InChI=1S/C9H2Cl6O3.C5H12O2.C4H2O3.C3H8O2/c10-3-4(11)8(13)2-1(5(16)18-6(2)17)7(3,12)9(8,14)15;1-5(2,3-6)4-7;5-3-1-2-4(6)7-3;1-3(5)2-4/h1-2H;6-7H,3-4H2,1-2H3;1-2H;3-5H,2H2,1H3 |
Clé InChI |
BISCVWJNGVVECZ-UHFFFAOYSA-N |
SMILES canonique |
CC(CO)O.CC(C)(CO)CO.C1=CC(=O)OC1=O.C12C(C(=O)OC1=O)C3(C(=C(C2(C3(Cl)Cl)Cl)Cl)Cl)Cl |
Numéros CAS associés |
59326-15-7 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-[(2-Methylnaphthalen-1-yl)methanesulfinyl]-1-oxo-1lambda~5~-pyridine](/img/structure/B14621739.png)
![5,5-Dimethyl-3-[(2-methylphenyl)methylidene]oxolan-2-one](/img/structure/B14621750.png)
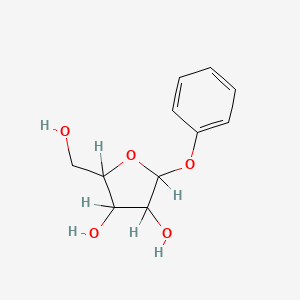
![1-[(Z)-[(2E)-1-(4-methoxyphenyl)-2-(methylcarbamothioylhydrazinylidene)ethylidene]amino]-3-methylthiourea](/img/structure/B14621774.png)
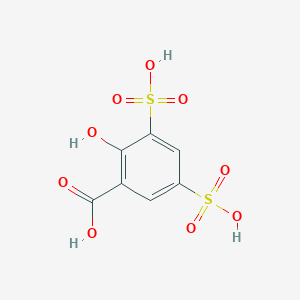
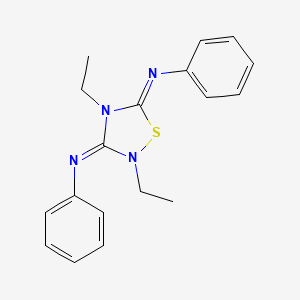
![2-{[(2-Phenylethenesulfonyl)carbamoyl]amino}octanoic acid](/img/structure/B14621787.png)

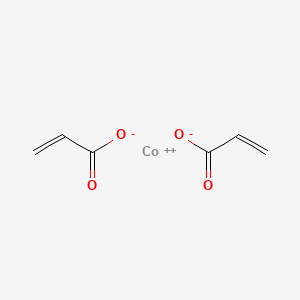
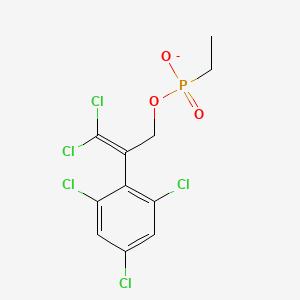
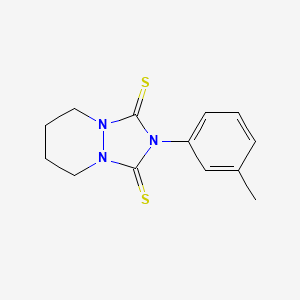
![1H-Imidazo[4,5-b]pyridin-5-amine, 7-(methylthio)-](/img/structure/B14621817.png)
![1-[2-(2,3-Dimethylphenyl)octyl]-1H-imidazole](/img/structure/B14621829.png)
